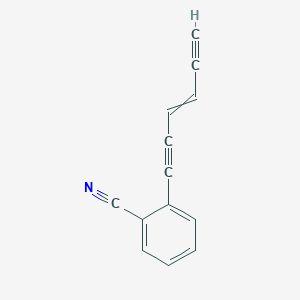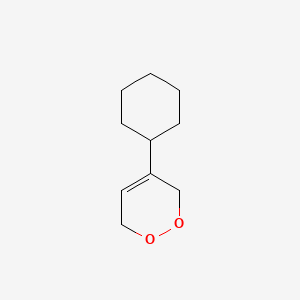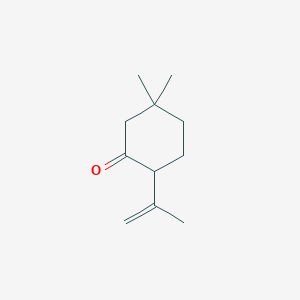
Diethyl (2-bromoethyl)(3,3-dimethoxypropyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (2-bromoethyl)(3,3-dimethoxypropyl)propanedioate is an organic compound with the molecular formula C13H23BrO6. It is a derivative of propanedioic acid, featuring both bromoethyl and dimethoxypropyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (2-bromoethyl)(3,3-dimethoxypropyl)propanedioate typically involves the alkylation of diethyl malonate with 2-bromoethanol and 3,3-dimethoxypropyl bromide. The reaction is usually carried out in the presence of a strong base such as sodium ethoxide in ethanol, which facilitates the formation of the enolate ion from diethyl malonate. This enolate ion then undergoes nucleophilic substitution with the bromoalkanes to form the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (2-bromoethyl)(3,3-dimethoxypropyl)propanedioate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the bromoethyl and dimethoxypropyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium ethoxide, potassium tert-butoxide, and other strong bases.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions include substituted malonates, carboxylic acids, and various oxidized or reduced derivatives of the original compound.
Applications De Recherche Scientifique
Diethyl (2-bromoethyl)(3,3-dimethoxypropyl)propanedioate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the study of nucleophilic substitution and ester hydrolysis reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism by which Diethyl (2-bromoethyl)(3,3-dimethoxypropyl)propanedioate exerts its effects involves the formation of reactive intermediates during its chemical reactions. The bromoethyl group can form a carbocation intermediate, which is highly reactive and can undergo further transformations. The ester groups can be hydrolyzed to form carboxylic acids, which can participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl (6-bromohexyl)malonate: Similar in structure but with a longer bromoalkyl chain.
Diethyl (2-bromoethyl)phosphonate: Contains a phosphonate group instead of the dimethoxypropyl group.
Diethyl malonate: The parent compound without the bromoethyl and dimethoxypropyl groups.
Uniqueness
Diethyl (2-bromoethyl)(3,3-dimethoxypropyl)propanedioate is unique due to the presence of both bromoethyl and dimethoxypropyl groups, which confer distinct reactivity and potential applications. Its ability to undergo multiple types of reactions makes it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
654673-49-1 |
|---|---|
Formule moléculaire |
C14H25BrO6 |
Poids moléculaire |
369.25 g/mol |
Nom IUPAC |
diethyl 2-(2-bromoethyl)-2-(3,3-dimethoxypropyl)propanedioate |
InChI |
InChI=1S/C14H25BrO6/c1-5-20-12(16)14(9-10-15,13(17)21-6-2)8-7-11(18-3)19-4/h11H,5-10H2,1-4H3 |
Clé InChI |
KDMZISSTJRKPQR-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(CCC(OC)OC)(CCBr)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(1,2-Diphenylprop-1-en-1-yl)phenyl]methanesulfonamide](/img/structure/B12523678.png)
![3-[2-(3-Oxocyclopentyl)sulfanylethylsulfanyl]cyclopentan-1-one](/img/structure/B12523690.png)





![1-[(4-Methoxyphenyl)methoxy]-6-methylhept-6-EN-3-OL](/img/structure/B12523731.png)
![1-([2,2'-Bithiophen]-5-yl)propyl 2-butyloctanoate](/img/structure/B12523740.png)

![3-Hydroxythieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B12523758.png)
![Benzenamine, 4-[4-(2-benzoxazolyl)-1,3-butadienyl]-N-methyl-](/img/structure/B12523760.png)
